Letosteine
Overview
Description
Synthesis Analysis
The development of a novel liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method for the determination of letosteine in human plasma underscores the compound's synthesis and analysis intricacies. This method, characterized by its rapidity, sensitivity, and simplified preparation procedure, marks a significant advancement over previous methodologies, offering a safer and more efficient analytical approach for pharmacokinetic studies of this compound. The process exhibits excellent linearity, precision, extraction recovery, and stability, facilitating a comprehensive understanding of this compound's synthesis and its pharmacokinetic behavior (Xinxia Liu et al., 2011).
Scientific Research Applications
Pharmacokinetic Studies and Analytical Method Development Letosteine, a drug used in treating chronic bronchopneumopathies, has been the subject of research focusing on its pharmacokinetics. Liu et al. (2011) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine this compound levels in human plasma. This method, characterized by its rapidity and sensitivity, was applied in pharmacokinetic studies involving Chinese healthy volunteers, offering a safer and more efficient alternative to previous methods (Liu et al., 2011).
Clinical Efficacy in Respiratory Conditions In a clinical context, this compound has been evaluated for its effectiveness in treating respiratory conditions. Nespoli et al. (1989) conducted a double-blind controlled study comparing this compound with a placebo in children with acute febrile bronchitis. The study found significant improvements in fever reduction and respiratory function parameters in the this compound group, highlighting its potential therapeutic benefit (Nespoli et al., 1989).
Antioxidant Properties and Reactive Oxygen Species Scavenging Gressier et al. (1995) investigated the antioxidant properties of this compound. Their in vitro study revealed that this compound, particularly after undergoing alkaline hydrolysis, could effectively scavenge reactive oxygen species. This suggests a potential therapeutic application for this compound in preventing oxidative tissue damage induced by respiratory bursts (Gressier et al., 1995).
Comparative Clinical Evaluation Blaive et al. (1978) conducted a controlled double-blind clinical trial to compare this compound with another bronchial fluidifier, S-carboxy-methyl-cysteine, in patients with chronic obstructive lung disease. The study found no significant difference in respiratory symptoms or sputum characteristics between the two drugs, suggesting equivalent efficacy (Blaive et al., 1978).
Metabolism and Disposition in Animal Models Research has also been conducted on the metabolism and disposition of this compound in animal models. Gachon et al. (1988) studied the metabolism of this compound, labeled with either 14C or 35S, in Sprague-Dawley rats. Their findings suggest comprehensive metabolic pathways for this compound, including cleavage of the thiazolidinyl ring and further oxidation into sulfoxide and sulfone derivatives (Gachon et al., 1988).
Efficacy in Sputum Thickening and Expectoration Difficulty A 2014 study by Zhou et al. compared the efficacy of this compound and ambroxol hydrochloride in treating sputum thickening and expectoration difficulty due to respiratory diseases. The study found equivalent efficacy and safety between this compound and ambroxol hydrochloride in treating these symptoms (Zhou et al., 2014).
Pharmacokinetic Parameters in Humans Further insight into this compound's pharmacokinetics in humans was provided by Donath et al. (1991), who assessed pharmacokinetic parameters of this compound in healthy male volunteers. They concluded that repeated doses of this compound did not influence its absorption, distribution, metabolism, or elimination processes (Donath et al., 1991).
Mechanism of Action
- Letosteine is a mucolytic agent used in the treatment of chronic bronchopneumopathies and related conditions .
- The thiol groups in this compound have a high affinity for these disulfide bonds, aiding in its action .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(2-ethoxy-2-oxoethyl)sulfanylethyl]-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S2/c1-2-15-9(12)6-16-4-3-8-11-7(5-17-8)10(13)14/h7-8,11H,2-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOCLISPVJZJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCCC1NC(CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866372 | |
Record name | Letosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53943-88-7 | |
Record name | Letosteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53943-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Letosteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053943887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Letosteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Letosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Letosteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LETOSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MVF9U95DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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